molecular formula C23H28N2O3 B3644779 N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3644779
M. Wt: 380.5 g/mol
InChI Key: DWPBMXIKWMNMCK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a methoxy-substituted phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the phenyl groups. One common method involves the use of piperazine as a starting material, which undergoes a series of reactions to form the piperidine ring . The ethyl and methyl groups are introduced through alkylation reactions, while the methoxy group is added via a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or ruthenium may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
  • N-(2-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
  • N-(2-ethyl-6-methylphenyl)-1-[(4-hydroxyphenyl)carbonyl]piperidine-4-carboxamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is unique due to the specific combination of substituents on the phenyl groups and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-17-7-5-6-16(2)21(17)24-22(26)18-12-14-25(15-13-18)23(27)19-8-10-20(28-3)11-9-19/h5-11,18H,4,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBMXIKWMNMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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